molecular formula C6H7FN2 B2554295 6-fluoro-N-methylpyridin-2-amine CAS No. 325707-66-2

6-fluoro-N-methylpyridin-2-amine

Cat. No.: B2554295
CAS No.: 325707-66-2
M. Wt: 126.134
InChI Key: MJZXZUBWFMNZGN-UHFFFAOYSA-N
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Description

6-fluoro-N-methylpyridin-2-amine is a chemical compound with the molecular formula C6H7FN2 and a molecular weight of 126.13 g/mol. It is a fluorinated derivative of N-methylpyridin-2-amine, characterized by the presence of a fluorine atom at the 6th position of the pyridine ring. This compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-methylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 6-fluoropyridine with N-methylamine. The reaction is typically carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), anhydrous solvents (dimethylformamide, tetrahydrofuran).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

6-fluoro-N-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-fluoro-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-fluoropyridin-2-amine: Lacks the N-methyl group, resulting in different chemical and biological properties.

    N-methylpyridin-2-amine: Lacks the fluorine atom, affecting its reactivity and binding affinity.

    2-fluoro-N-methylpyridin-3-amine: Fluorine atom positioned differently, leading to variations in chemical behavior.

Uniqueness

6-fluoro-N-methylpyridin-2-amine is unique due to the presence of both the fluorine atom and the N-methyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-fluoro-N-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZXZUBWFMNZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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